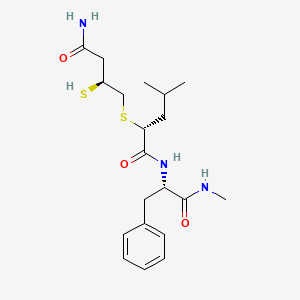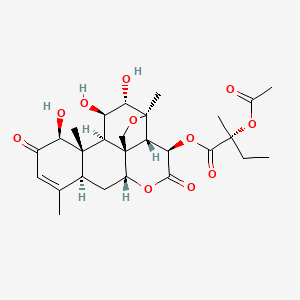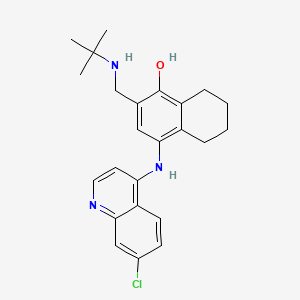
Naphthoquine
Übersicht
Beschreibung
Naphthoquine is a 4-aminoquinoline antimalarial drug first synthesized in China in 1986 . It is structurally related to naphthalene and is part of a class of organic compounds known as naphthoquinones . It is currently under investigation in clinical trials .
Synthesis Analysis
Naphthoquinones, including Naphthoquine, are widely produced by heterologous expression of polyketide synthases in microbial chassis cells, such as Saccharomyces cerevisiae and Escherichia coli . The biotransformation of juglone or 1,4-naphthoquinone was conducted to generate novel derivatives .
Molecular Structure Analysis
Naphthoquine has a molecular formula of C24H28ClN3O . It is a small molecule with an average weight of 409.96 and a monoisotopic weight of 409.1920902 .
Chemical Reactions Analysis
Naphthoquinones, including Naphthoquine, have been reported to undergo various chemical reactions, depending on their structural differences . They can bind directly to a protein, leading to activation or blockage of its function, as well as downregulating or upregulating its expression .
Physical And Chemical Properties Analysis
Naphthoquine is a small molecule with an average weight of 409.96 . It has a long terminal elimination half-life (up to 23 days), which suggested that it could be used as monotherapy for uncomplicated falciparum and vivax malaria .
Wissenschaftliche Forschungsanwendungen
1. Application in Malaria Treatment
Naphthoquine is a 4-aminoquinoline antimalarial drug, primarily synthesized for the treatment of both uncomplicated falciparum and vivax malaria. It has been used in combination with artemisinin, showing high cure rates in clinical trials. This combination is particularly effective due to naphthoquine's long terminal elimination half-life, enhancing the efficacy of the treatment (Moore et al., 2016).
2. Potential Against Leishmaniasis
Naphthoquine and its derivatives have been investigated for their potential against Leishmania (L.) infantum, a parasite responsible for leishmaniasis. Studies have found that certain naphthoquinone derivatives demonstrate significant antileishmanial activity, suggesting their potential as lead candidates in drug design for treating leishmaniasis (Pinto et al., 2014).
3. Anticancer Research
Naphthoquinones, including naphthoquine derivatives, have been studied for their potential as anticancer agents. Their molecular structures, which enable them to participate in biological oxidative processes, have been linked to promising anticancer activities. This has led to significant research in the field of cancer drug discovery, with naphthoquinones being investigated for novel anticancer agents (Wellington, 2015).
4. Activity Against Trypanosoma cruzi
Research has also explored the activity of natural naphthoquinones and their derivatives in treating Chagas disease, caused by Trypanosoma cruzi. These studies are part of the search for alternative drugs for this neglected illness endemic in Latin America (Pinto & de Castro, 2009).
5. Antimicrobial Properties
Naphthoquinones, including naphthoquine, have shown potential as anti-infective agents, particularly with their antibacterial, antifungal, and antiprotozoal properties. This positions them as important molecules in the development of new chemotherapeutic agents against various parasitic diseases (Ortiz-Pérez et al., 2021).
6. Metabolic Profiling in Antimalarial Therapy
The metabolism of naphthoquine has been studied for its role in antimalarial therapy. Investigating the metabolite profiling of naphthoquine provides insights into its pharmacokinetics, which is crucial for understanding its efficacy and safety profile in malaria treatment (Sun et al., 2018).
Zukünftige Richtungen
Considering the safety of Naphthoquine was even better than that of Chloroquine, it has the potential to be used as a broad-spectrum drug for coronavirus infection . With the emergence of parasite resistance to other ACTs, Naphthoquine partnered with a potent artemisinin derivative may prove a viable alternative treatment for uncomplicated malaria .
Eigenschaften
IUPAC Name |
2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O/c1-24(2,3)27-14-15-12-22(17-6-4-5-7-18(17)23(15)29)28-20-10-11-26-21-13-16(25)8-9-19(20)21/h8-13,27,29H,4-7,14H2,1-3H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVMYTDOWUQLGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC(=C2CCCCC2=C1O)NC3=C4C=CC(=CC4=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthoquine | |
CAS RN |
173531-57-2 | |
| Record name | Naphthoquine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173531572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthoquine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16249 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NAPHTHOQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRY8UD4E2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1240963.png)
![1-S-[2-(4-hydroxy-1H-indol-3-yl)-N-(sulfooxy)ethanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1240964.png)

![3-[(4-Methyl-benzoyl)-hydrazono]-N-pyridin-2-yl-butyramide](/img/structure/B1240969.png)

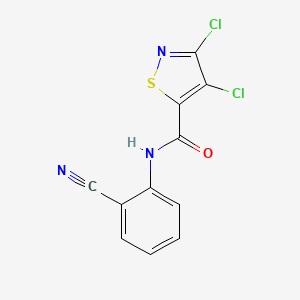
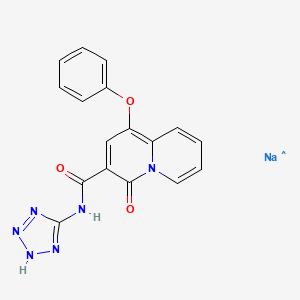
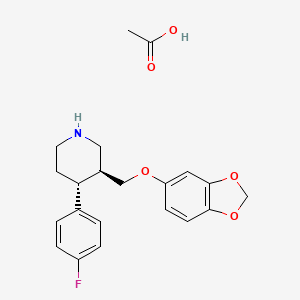
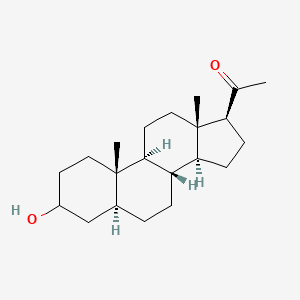


![5-{3-[4-(Octadecyloxy)phenyl]propionylamino}-2,4'-oxydibenzoic acid](/img/structure/B1240983.png)
